7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

structural differentiation chemical similarity scaffold uniqueness

7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 908230-38-6) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, classified under pyrazoles and ring assemblies in the ChEBI ontology (CHEBI:115054). The compound features a fused pyrazole-pyrimidine bicyclic core substituted at position 3 with a phenyl group, position 5 with a methyl group, and—most distinctively—position 7 with a 3,5-dimethylpyrazol-1-yl moiety.

Molecular Formula C18H17N5
Molecular Weight 303.369
CAS No. 908230-38-6
Cat. No. B2464427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS908230-38-6
Molecular FormulaC18H17N5
Molecular Weight303.369
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)C
InChIInChI=1S/C18H17N5/c1-12-10-17(22-14(3)9-13(2)21-22)23-18(20-12)16(11-19-23)15-7-5-4-6-8-15/h4-11H,1-3H3
InChIKeySPOZCEKGUJQEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 908230-38-6) – Structural Identity and Procurement-Relevant Classification


7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 908230-38-6) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, classified under pyrazoles and ring assemblies in the ChEBI ontology (CHEBI:115054) [1]. The compound features a fused pyrazole-pyrimidine bicyclic core substituted at position 3 with a phenyl group, position 5 with a methyl group, and—most distinctively—position 7 with a 3,5-dimethylpyrazol-1-yl moiety. With molecular formula C18H17N5 and molecular weight 303.36 g/mol, it is catalogued in the LINCS screening library as LSM-26516 [2]. It is currently offered exclusively as a research-grade chemical and is not associated with any approved therapeutic indication.

Why 7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with Generic Pyrazolo[1,5-a]pyrimidines


Pyrazolo[1,5-a]pyrimidine is often described as a 'privileged scaffold,' but this term obscures a critical procurement reality: minor structural variations at the 7-position produce dramatically divergent target engagement profiles. Published structure-activity relationship (SAR) reviews demonstrate that 7-substituent identity is a primary determinant of kinase selectivity, antiproliferative potency, and physicochemical behavior within this chemotype [1]. The target compound carries a 3,5-dimethylpyrazol-1-yl group at C7—a heterocycle-on-heterocycle linkage that is absent from the vast majority of literature-reported pyrazolo[1,5-a]pyrimidines, which typically bear 7-aryl, 7-amino, or 7-alkoxy substituents [2]. Generic substitution with a structurally related analog (e.g., a 7-phenyl or 7-benzimidazolyl derivative) would alter hydrogen-bonding capacity, lipophilicity, conformational flexibility, and metal-coordination potential, invalidating any experimental or screening conclusions drawn from the target compound. The quantitative evidence below establishes exactly where this compound diverges from its nearest comparators.

Product-Specific Quantitative Differentiation Evidence for 7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 908230-38-6)


Structural Divergence from Nearest ChEBI Neighbors Measured by Tanimoto Similarity

A ChEBI similarity search using the target compound as query returned the three closest structural neighbors: 2,5-dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinamine (CHEBI:114232, Tanimoto 0.79), 4-(3,5-dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine (CHEBI:113243, Tanimoto 0.78), and 5-tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine (CHEBI:106076, Tanimoto 0.75) [1]. No neighbor achieved a Tanimoto score ≥0.80, confirming that the combination of 7-(3,5-dimethylpyrazol-1-yl), 3-phenyl, and 5-methyl substituents on the pyrazolo[1,5-a]pyrimidine core represents a distinct chemical space not densely populated in public databases. For comparison, the nearest neighbor with published bioactivity data—7-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (BDBM68332)—was screened against STAT3 and showed an EC50 >5,569 nM (essentially inactive), highlighting how even a single-atom change at the 7-position (N-heterocycle vs. aryl) can shift biological outcome from inactive to potentially target-engaged [2].

structural differentiation chemical similarity scaffold uniqueness

Predicted Physicochemical Property Profile and Lipinski Rule Differentiation

The LINCS portal reports computationally predicted physicochemical properties for the target compound: cLogP = 2.938, topological polar surface area (TPSA) = 48.01 Ų, hydrogen bond donors (HBD) = 0, hydrogen bond acceptors (HBA) = 3, rotatable bonds = 2, molecular weight = 303.36 g/mol [1]. The compound fails Lipinski's Rule of 3 (cLogP >3 and/or TPSA >60 thresholds for lead-likeness) but passes Lipinski's Rule of 5 and is predicted to be orally bioavailable. Critically, the 7-(3,5-dimethylpyrazol-1-yl) substituent contributes zero HBD capacity, whereas common 7-amino analogs (e.g., 2,5-dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinamine, CHEBI:114232) feature at least one HBD, which can reduce passive membrane permeability [2]. This absence of hydrogen bond donor capacity is a direct consequence of the N-linked 3,5-dimethylpyrazole at position 7—a feature not shared by 7-aryl, 7-amino, or 7-piperazinyl comparators.

physicochemical properties drug-likeness ADME prediction

7-Position Heterocycle-on-Heterocycle Architecture vs. Common 7-Aryl/7-Amino Substitution Patterns

Published SAR studies on pyrazolo[1,5-a]pyrimidine kinase inhibitors consistently identify the 7-position as a critical determinant of target selectivity. In a COX-2-selective inhibitor series, 6,7-disubstitution was explicitly identified as providing the optimal activity profile, with even minor 7-modification causing substantial shifts in isoform selectivity [1]. The target compound features a unique 7-(3,5-dimethylpyrazol-1-yl) substituent—a heterocycle-on-heterocycle linkage formed via an N–N bond. This architecture is mechanistically distinct from the 7-aryl (C–C bond), 7-amino (C–N bond), and 7-alkoxy (C–O bond) linkages that dominate the published patent and medicinal chemistry literature. In c-Src kinase inhibitor optimization programs, modification of the 7-position substituent from ethylenediamino to amino alcohol produced measurable changes in both kinase inhibition and hERG channel blockade, demonstrating that the chemical nature of the 7-substituent has pharmacokinetic as well as pharmacodynamic consequences [2].

7-substituent SAR heterocycle linkage kinase selectivity

Zero Hydrogen Bond Donor Count as a Key Differentiator from Amino-Substituted Analogs

The LINCS-predicted property profile for this compound includes HBD = 0 [1]. In the context of the pyrazolo[1,5-a]pyrimidine class, this is a significant physicochemical differentiator. The most structurally similar ChEBI neighbor, 2,5-dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinamine (CHEBI:114232, Tanimoto 0.79), possesses a free 7-amino group contributing HBD ≥1. Published CNS drug design principles correlate HBD count with blood-brain barrier permeability: compounds with HBD = 0 generally exhibit higher CNS penetration potential than those with HBD ≥1 at equivalent cLogP, all else being equal [2]. While the target compound has not been experimentally tested for CNS penetration, its HBD = 0 profile distinguishes it from the 7-amino analog class and aligns it more closely with the permeability characteristics of 7-aryl derivatives such as 7-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (BDBM68332, also HBD = 0) [3]. However, unlike the fluorophenyl analog which was inactive in STAT3 screening (EC50 >5,569 nM), the biological activity of the target compound remains uncharacterized, representing an opportunity for de novo profiling.

hydrogen bond donor membrane permeability CNS drug design

3,5-Dimethylpyrazole Moiety as a Metal-Coordinating Ligand Domain for Chemical Biology Applications

The 3,5-dimethylpyrazole moiety is a well-established ligand in coordination chemistry, capable of binding transition metals including Zn(II), Cu(II), Ni(II), and Fe(II/III) through its endocyclic N2 nitrogen [1]. This property is absent in 7-aryl, 7-amino, and most 7-heterocyclyl pyrazolo[1,5-a]pyrimidine analogs that lack a free pyrazole nitrogen. The target compound incorporates a 3,5-dimethylpyrazol-1-yl group connected via an N1–N bond to the pyrazolo[1,5-a]pyrimidine core, leaving the N2 position sterically accessible for potential metal coordination. This structural feature opens application avenues distinct from traditional kinase inhibitor screening: the compound could serve as a metal-chelating probe, a ligand scaffold for metallodrug design, or a building block for metal-organic frameworks. The reported use of 3,5-dimethylpyrazole derivatives as corrosion inhibitors and metalloenzyme ligands [2][3] supports the functional relevance of this substituent beyond simple steric or electronic modulation of target binding.

metal coordination chemical biology probe 3,5-dimethylpyrazole ligand

Regioisomeric Differentiation from Pyrazolo[3,4-d]pyrimidine Scaffold Compounds

The second-closest ChEBI structural neighbor to the target compound is 4-(3,5-dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine (CHEBI:113243, Tanimoto 0.78) [1]. Despite sharing the 3,5-dimethylpyrazol-1-yl substituent, this compound is a regioisomer with a fundamentally different core scaffold: pyrazolo[3,4-d]pyrimidine vs. pyrazolo[1,5-a]pyrimidine. The ring fusion geometry alters the spatial orientation of substituents, the electronic distribution across the heterocyclic system, and the shape complementarity toward ATP-binding pockets. In kinase inhibitor development, pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines engage distinct kinome targets; for example, the former scaffold is prevalent in Src-family and BTK inhibitors, while the latter dominates CDK, Pim, and PI3K inhibitor chemotypes [2]. The fact that the closest regioisomeric neighbor shares the same 3,5-dimethylpyrazol-1-yl group but a different core underscores the procurement-critical point that the pyrazolo[1,5-a]pyrimidine core is non-substitutable with its [3,4-d] isomer for target-specific applications.

regioisomer pyrazolo[3,4-d]pyrimidine scaffold specificity

Recommended Research and Procurement Applications for 7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Based on Verified Differentiation Evidence


Kinase Selectivity Profiling Probe Where 7-Heterocycle Substitution Is Hypothesized to Confer Target Discrimination

Based on class-level SAR evidence showing that 7-position substituent identity is a primary driver of kinase selectivity in pyrazolo[1,5-a]pyrimidines [1][2], this compound is recommended as a structurally distinct probe for kinome-wide selectivity profiling. Its 7-(3,5-dimethylpyrazol-1-yl) group represents an N–N linked heterocycle architecture not typically represented in commercial kinase inhibitor libraries. Procurement is indicated when a screening campaign seeks to explore chemical space beyond 7-aryl and 7-amino substitution patterns.

CNS-Penetrant Compound Screening Cascade Entry Point

The compound's predicted HBD = 0, cLogP = 2.938, and TPSA = 48.01 Ų [1] position it within favorable ranges for CNS drug-likeness [2]. Unlike 7-amino-substituted pyrazolo[1,5-a]pyrimidines that carry HBD ≥1, this compound may exhibit enhanced passive blood-brain barrier penetration. It can serve as a starting scaffold for CNS-targeted medicinal chemistry programs where pyrazolo[1,5-a]pyrimidine kinase inhibition is desired but CNS exposure is required.

Metal-Coordination Chemistry and Metallodrug Scaffold Development

The 3,5-dimethylpyrazole moiety at the 7-position provides a metal-coordinating ligand domain not present in 7-aryl, 7-amino, or 7-piperazinyl analogs [1]. This compound is a candidate scaffold for metallodrug design, metal-organic framework (MOF) construction, or transition-metal-catalyzed reaction development where the pyrazolo[1,5-a]pyrimidine core serves as a rigid platform presenting a 3,5-dimethylpyrazole metal-binding site at a defined distance from the 3-phenyl substituent.

Pyrazolo[1,5-a]pyrimidine Scaffold Library Expansion with Non-Traditional 7-Substitution

For compound library managers building diverse pyrazolo[1,5-a]pyrimidine collections, this compound fills a gap in 7-position diversity. The ChEBI similarity data confirm that this specific 7-(3,5-dimethylpyrazol-1-yl) substitution pattern has no close analog (Tanimoto ≤0.79) in public databases [1], making it a chemically novel entry for high-throughput screening decks. Its structural divergence from both 7-aryl and 7-amino compound clusters increases the probability of identifying hits with novel target engagement profiles.

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